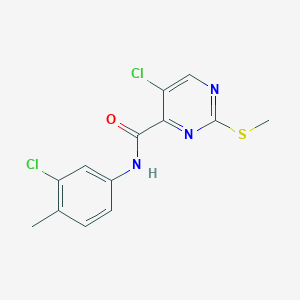
4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential use in various scientific research applications. This compound has gained significant attention due to its ability to bind to TSPO, a protein that is widely distributed in the body and plays a crucial role in various physiological processes.
Mécanisme D'action
DPA-714 binds selectively to 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, a protein that is located in the outer mitochondrial membrane and is involved in various physiological processes, including cholesterol transport, steroid synthesis, and apoptosis. This compound is also upregulated in response to cellular stress, such as inflammation, and its expression is increased in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. By binding to this compound, DPA-714 can modulate its activity and potentially affect the physiological processes that it regulates.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the context and the target tissue. In the brain, DPA-714 has been shown to reduce the activation of microglia, a type of immune cell that is involved in neuroinflammation. In cancer cells, DPA-714 has been shown to induce apoptosis and inhibit cell proliferation. In the liver, DPA-714 has been shown to reduce the accumulation of fat and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for lab experiments, including its high selectivity for 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging. However, DPA-714 also has some limitations, including its relatively low affinity for this compound compared to other ligands, its potential off-target effects, and its limited availability and high cost.
Orientations Futures
There are several future directions for research on DPA-714, including the development of more potent and selective 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide ligands, the investigation of its potential therapeutic applications in various diseases, and the exploration of its role in physiological processes beyond its known functions. Additionally, the use of DPA-714 as a radioligand for PET imaging may have potential applications in the diagnosis and monitoring of various diseases, including neurodegenerative disorders and cancer.
Méthodes De Synthèse
DPA-714 can be synthesized using a multi-step process that involves the reaction of piperazine with 2-methylphenylisocyanate to form N-(2-methylphenyl)piperazine-1-carboxamide. This intermediate product is then reacted with benzhydryl chloride to form 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential use in various scientific research applications, including neuroimaging, cancer research, and inflammation research. In neuroimaging, DPA-714 has been used as a radioligand for positron emission tomography (PET) imaging to visualize the distribution of 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the brain. In cancer research, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In inflammation research, DPA-714 has been used to study the role of this compound in the regulation of inflammation.
Propriétés
IUPAC Name |
4-benzhydryl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-10-8-9-15-23(20)26-25(29)28-18-16-27(17-19-28)24(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-15,24H,16-19H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYXDUTUKYROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)
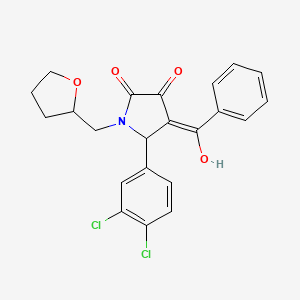
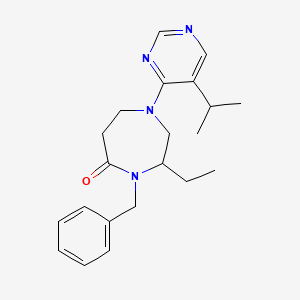
![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
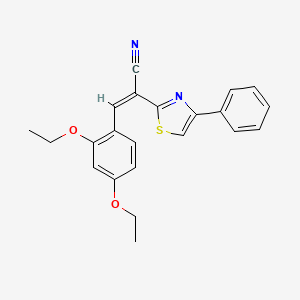
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)
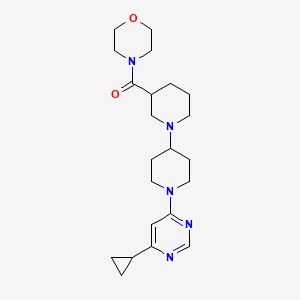
![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)

